molecular formula C13H14N2O4 B13477703 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-ethyl-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-ethyl-benzoic acid

Katalognummer: B13477703
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: VNWCPYHUGWJQDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid is an organic compound belonging to the family of benzoic acid derivatives

Vorbereitungsmethoden

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethylbenzoic acid with 2,4-dioxo-1,3-diazinane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require reflux conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid

InChI

InChI=1S/C13H14N2O4/c1-2-8-3-4-9(7-10(8)12(17)18)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19)

InChI-Schlüssel

VNWCPYHUGWJQDR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.